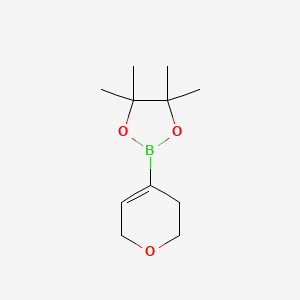







|
REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][CH2:6][C:7]([B:9]1[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]1)=[CH2:8])C=C>Cl[Ru](=C1N(C2C(C)=CC(C)=CC=2C)CCN1C1C(C)=CC(C)=CC=1C)(Cl)(=CC1C=CC=CC=1)[P](C1CCCCC1)(C1CCCCC1)C1CCCCC1.ClCCl>[O:4]1[CH2:1][CH:8]=[C:7]([B:9]2[O:10][C:11]([CH3:16])([CH3:17])[C:12]([CH3:14])([CH3:15])[O:13]2)[CH2:6][CH2:5]1 |^1:50|
|


|
Name
|
2-(3-allyloxy-1-methylene-propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
|
|
Quantity
|
23.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OCCC(=C)B1OC(C(O1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
2.58 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Ru]([P](C1CCCCC1)(C2CCCCC2)C3CCCCC3)(=CC4=CC=CC=C4)(Cl)=C5N(C6=C(C)C=C(C)C=C6C)CCN5C7=C(C)C=C(C)C=C7C
|
|
Name
|
|
|
Quantity
|
280 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Type
|
CUSTOM
|
|
Details
|
stir for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
add hexanes (120 mL) to the residue
|
|
Type
|
STIRRING
|
|
Details
|
Stir for one hour
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the filtrate in vacuo
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCC(=CC1)B1OC(C(O1)(C)C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.4 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |